N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide
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Overview
Description
N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide typically involves the reaction of 5-chloro-7-methyl-1,3-benzothiazole with cyanoacetic acid or its derivatives under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This might include continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide can undergo various chemical reactions, including:
Reduction: This reaction might involve the addition of hydrogen or removal of oxygen, affecting the compound’s structure.
Substitution: This reaction could involve replacing one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could result in derivatives with different functional groups.
Scientific Research Applications
N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide may have various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzothiazole derivatives with different substituents. Examples could be:
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 2-(2-Hydroxyphenyl)benzothiazole
Uniqueness
N-(5-Chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide’s uniqueness lies in its specific substituents, which can confer distinct chemical and biological properties compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C11H8ClN3OS |
---|---|
Molecular Weight |
265.72 g/mol |
IUPAC Name |
N-(5-chloro-7-methyl-1,3-benzothiazol-2-yl)-2-cyanoacetamide |
InChI |
InChI=1S/C11H8ClN3OS/c1-6-4-7(12)5-8-10(6)17-11(14-8)15-9(16)2-3-13/h4-5H,2H2,1H3,(H,14,15,16) |
InChI Key |
JCQSDRADTBLQEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1SC(=N2)NC(=O)CC#N)Cl |
Origin of Product |
United States |
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